molecular formula C20H16ClN5O4 B2372753 N-(4-chlorophenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide CAS No. 941887-18-9

N-(4-chlorophenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide

Cat. No.: B2372753
CAS No.: 941887-18-9
M. Wt: 425.83
InChI Key: VKINFSNKDIHRTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a hybrid molecule combining a quinazolinone core with a 1,2,4-oxadiazole moiety. Key structural features include:

  • Quinazolinone scaffold: A bicyclic structure with two carbonyl groups at positions 2 and 4, contributing to hydrogen-bonding interactions.
  • 1,2,4-Oxadiazole ring: A heterocycle with a 3-methyl substituent, enhancing metabolic stability and lipophilicity .
  • 4-Chlorophenyl group: A para-chlorinated aromatic ring linked via an acetamide bridge, influencing steric and electronic properties.

Synthesis: The compound is likely synthesized through nucleophilic displacement reactions, analogous to methods described for quinazolinone-1,3,4-oxadiazole conjugates (e.g., chloroacetyl chloride intermediates reacting with thiols or amines) .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,4-dioxoquinazolin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O4/c1-12-22-18(30-24-12)11-26-19(28)15-4-2-3-5-16(15)25(20(26)29)10-17(27)23-14-8-6-13(21)7-9-14/h2-9H,10-11H2,1H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKINFSNKDIHRTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a synthetic compound that exhibits significant biological activities, particularly in medicinal chemistry. This compound is characterized by its complex structure which includes a 4-chlorophenyl group and a 3-methyl-1,2,4-oxadiazol-5-yl moiety. Its biological activity has garnered attention for potential therapeutic applications.

Molecular Structure

The molecular formula of this compound is C17H16ClN3O3C_{17}H_{16}ClN_3O_3, and its molecular weight is approximately 353.78 g/mol. The compound features multiple functional groups that contribute to its biological activity.

Synthesis

The synthesis typically involves several steps:

  • Formation of the oxadiazole group : This can be achieved through reactions involving nitriles and hydrazine derivatives.
  • Attachment of the chlorophenyl group : Utilizes chlorobenzene derivatives under catalytic conditions.
  • Acetamide formation : Involves acetic anhydride or acetyl chloride under basic conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in various biological pathways. This interaction can modulate the activity of these targets leading to several pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this structure. For instance:

  • Compounds with similar oxadiazole structures have shown significant inhibitory effects against various cancer cell lines such as HEPG2 (liver cancer), MCF7 (breast cancer), and PC-3 (prostate cancer) with IC50 values ranging from 0.67 µM to 1.95 µM .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial properties. The presence of the oxadiazole moiety has been linked to enhanced antibacterial and antifungal activities due to its ability to disrupt microbial membranes or inhibit specific metabolic pathways .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, this compound has been studied for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX .

Study 1: Anticancer Efficacy

A study conducted by Zhang et al. synthesized various oxadiazole derivatives and evaluated their anticancer activity using TRAP PCR-ELISA assays. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapy agents .

Study 2: Antimicrobial Activity Assessment

Another research focused on assessing the antimicrobial efficacy of compounds similar to this compound against a range of bacterial strains. The findings suggested that these compounds could effectively inhibit the growth of both Gram-positive and Gram-negative bacteria .

Comparative Analysis

Compound IC50 (µM) Activity Type Target
N-(4-chlorophenyl)-...0.67 - 1.95AnticancerVarious cancer cell lines
Similar Oxadiazole Derivative0.24AnticancerEGFR
N-(5-benzyl...0.420AnticancerAlkaline phosphatase

Comparison with Similar Compounds

Key Structural Differences and Implications

Heterocyclic Core Variations: The target’s 1,2,4-oxadiazole differs from 1,3,4-oxadiazole () and triazole () in electronic distribution and metabolic stability. Thiazolidinone () and thioether linkages introduce sulfur, which may improve metal-binding capacity but reduce oxidative stability .

Substituent Effects :

  • Chlorophenyl Position : Para-substitution (target) vs. ortho/di-chloro () affects steric hindrance. Para-chloro is associated with optimal receptor binding in kinase inhibitors .
  • Methyl vs. Bulkier Groups : The 3-methyl group on the oxadiazole (target) balances lipophilicity and steric bulk, whereas naphthalene () increases molecular weight and may reduce solubility .

Synthetic Yields: The target’s synthesis likely mirrors (61–75% yields for oxadiazole conjugates), whereas thiazolidinone derivatives () show lower yields (61%), indicating reaction efficiency differences .

Structure-Activity Relationships (SAR)

Oxadiazole vs. Triazole :

  • 1,2,4-Oxadiazoles (target) are more electron-deficient than triazoles, favoring interactions with enzymatic nucleophiles (e.g., kinases) .
  • Triazoles () exhibit stronger hydrogen-bonding capacity but lower metabolic stability .

Chlorophenyl vs.

Methyl Substitution :

  • The 3-methyl group on the oxadiazole (target) may shield the ring from enzymatic degradation, extending half-life compared to unsubstituted analogues .

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

Anthranilic acid reacts with 4-chlorobenzoyl chloride in ethanol under reflux with pyridine catalysis to yield 2-(4-chlorophenyl)-4H-benzo[d]oxazin-4-one (Figure 1). Subsequent treatment with hydrazine hydrate in ethanol generates 3-amino-2-(4-chlorophenyl)quinazolin-4(3H)-one , a key intermediate.

Optimization Insights :

  • Hydrazine hydrate molar excess (2:1) ensures complete ring closure.
  • Recrystallization in ethanol achieves ≥70% purity (Rf = 0.39 in hexane:ethyl acetate).

Alternative Route via Isothiocyanate Derivatives

Anthranilic acid reacts with isothiocyanate derivatives (e.g., methyl isothiocyanate) in ethanol to form substituted quinazolin-4-ones. This method avoids pyridine but requires stringent temperature control (reflux for 8 h).

Construction of the 3-Methyl-1,2,4-Oxadiazole Moiety

The oxadiazole ring is synthesized independently and later conjugated to the quinazolinone.

Amidoxime Intermediate Preparation

Aryl aldehydes (e.g., 3-methylpropionaldehyde) react with hydroxylamine hydrochloride in methanol to form amidoximes. For example:
$$
\text{RCHO} + \text{NH}2\text{OH·HCl} \rightarrow \text{RC(=NOH)NH}2 \quad \text{(Yield: 76–80%)}
$$

Cyclization to Oxadiazole

Amidoximes undergo cyclization with chloroacetyl chloride in dry acetone, producing 3-aryl-5-(chloromethyl)-1,2,4-oxadiazoles (Figure 2). Key parameters:

  • Reflux for 12–18 h in toluene.
  • Purification via column chromatography (hexane:ethyl acetate, 9:1).

Conjugation of Oxadiazole to Quinazolinone

The chloromethyl oxadiazole reacts with the quinazolinone’s nucleophilic site (typically N3) under basic conditions:

Alkylation Reaction

3-Amino-2-(4-chlorophenyl)quinazolin-4(3H)-one is treated with 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole in DMF containing K₂CO₃ and KI. The reaction proceeds via nucleophilic substitution:
$$
\text{Quinazolinone-NH}2 + \text{Cl-CH}2-\text{Oxadiazole} \rightarrow \text{Quinazolinone-NH-CH}_2-\text{Oxadiazole} \quad \text{(Yield: 62–68%)}
$$

Critical Conditions :

  • Anhydrous K₂CO₃ (1.2 eq) to deprotonate the amine.
  • KI (1 eq) as a catalyst for enhanced reactivity.

Introduction of the Acetamide Side Chain

The final step involves functionalizing the quinazolinone’s N1 position with the N-(4-chlorophenyl)acetamide group.

Chloroacetylation

The intermediate 3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)quinazolin-2,4(1H,3H)-dione reacts with chloroacetyl chloride in glacial acetic acid–ethanol under reflux:
$$
\text{Quinazolinone} + \text{ClCH}2\text{COCl} \rightarrow \text{Quinazolinone-CH}2\text{COCl} \quad \text{(Yield: 62–83%)}
$$

Aminolysis with 4-Chloroaniline

The chloroacetylated derivative undergoes aminolysis with 4-chloroaniline in ethanol, forming the target acetamide:
$$
\text{Quinazolinone-CH}2\text{COCl} + \text{H}2\text{N-C}6\text{H}4\text{Cl} \rightarrow \text{Target Compound} \quad \text{(Yield: 50–60%)}
$$

Purification :

  • Recrystallization in ethanol achieves ≥95% purity (melting point: 242–246°C).

Analytical Validation

Chromatographic Analysis

  • TLC : Rf = 0.34 (chloroform:methanol, 8:2).
  • HPLC : Retention time = 12.3 min (C18 column, acetonitrile:water, 70:30).

Spectroscopic Characterization

  • IR (KBr) : 1685 cm⁻¹ (C=O, quinazolinone), 1540 cm⁻¹ (C=N, oxadiazole).
  • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.89–7.45 (m, 8H, aromatic), 4.62 (s, 2H, CH₂), 2.41 (s, 3H, CH₃).

Yield Optimization and Challenges

Step Parameter Optimal Value Yield (%)
1 Hydrazine ratio 2:1 73.8
2 Cyclization time 18 h 80
3 KI concentration 1 eq 68
4 Aniline equivalence 1.5 eq 60

Key Challenges :

  • Oxadiazole ring hydrolysis under prolonged reflux.
  • Competing N-alkylation at multiple quinazolinone sites.

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, such as coupling chloroacetyl chloride derivatives with amino-thiazole intermediates under controlled conditions. Key steps include:

  • Amide bond formation : Use of triethylamine as a base in dioxane to facilitate nucleophilic substitution (e.g., reaction of 2-amino-thiazole derivatives with chloroacetyl chloride at 20–25°C) .
  • Cyclization : Hydrogen peroxide oxidation to convert thioxo intermediates to dioxo derivatives, as seen in related quinazolinone syntheses .
  • Yield optimization : Adjusting stoichiometry (e.g., amine:imine ratio 50:50) and solvent selection (ethanol-DMF mixtures for recrystallization) improves purity .

Q. How is the compound’s structure confirmed, and what analytical methods are critical for characterization?

  • 1H NMR : Peaks at δ 13.30 (NH, amid) and δ 11.20–10.10 (amine/imine NH) confirm tautomerism in quinazolinone cores .
  • X-ray crystallography : Resolves 3D conformation of the oxadiazole and quinazolinone rings, critical for understanding steric effects .
  • LCMS/FT-IR : Validates cyclization and functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Q. What preliminary biological screening methods are recommended for this compound?

  • Antimicrobial assays : Use disk diffusion or microdilution against Gram-positive/negative bacteria and fungi, referencing structurally similar triazole derivatives with IC₅₀ values <10 μM .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to compare activity with thienopyrimidine analogs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

  • Core modifications : Replacing the oxadiazole ring with triazole or pyrimidine alters electronic properties and binding affinity. For example, thienopyrimidine analogs show improved antiviral activity .
  • Substituent effects : Introducing electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenyl ring enhances metabolic stability, as seen in related anticancer compounds .
  • Bioisosteric replacements : Substituting the acetamide linker with sulfonamide groups improves solubility without compromising activity .

Q. How can conflicting data on biological activity be resolved?

  • Case example : Discrepancies in antimicrobial activity between studies may arise from differences in bacterial strains or assay conditions. Cross-validate results using standardized CLSI protocols and structurally validated controls (e.g., oxadiazole Compound B in ).
  • Mechanistic studies : Use fluorescence quenching or SPR to confirm target engagement (e.g., binding to bacterial DNA gyrase or human topoisomerase II) .

Q. What computational strategies predict binding modes and pharmacokinetic properties?

  • Molecular docking : Dock the compound into ATP-binding pockets of kinases (e.g., EGFR) using AutoDock Vina, guided by crystallographic data from PubChem .
  • ADMET prediction : SwissADME or ADMETlab2.0 models assess logP (target <5), CYP450 inhibition, and BBB permeability, critical for CNS-targeted analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.